molecular formula C18H28N2O2S B7181085 N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-thiophen-2-ylpropanamide

N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-thiophen-2-ylpropanamide

Cat. No.: B7181085
M. Wt: 336.5 g/mol
InChI Key: XQGPMVNBYGGYCE-UHFFFAOYSA-N
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Description

N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-thiophen-2-ylpropanamide is a complex organic compound that features a morpholine ring, a cyclohexyl group, and a thiophene ring

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-thiophen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-15(16-6-5-13-23-16)17(21)19-14-18(7-3-2-4-8-18)20-9-11-22-12-10-20/h5-6,13,15H,2-4,7-12,14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGPMVNBYGGYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)C(=O)NCC2(CCCCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-thiophen-2-ylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the morpholine ring: This can be achieved by reacting diethylene glycol with methylamine under specific conditions.

    Cyclohexyl group attachment: The morpholine derivative is then reacted with cyclohexyl bromide in the presence of a base to form the cyclohexylmorpholine intermediate.

    Introduction of the thiophene ring: The cyclohexylmorpholine intermediate is further reacted with thiophene-2-carboxylic acid chloride to introduce the thiophene ring.

    Final amide formation: The final step involves the reaction of the intermediate with propanoyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-thiophen-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-thiophen-2-ylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-thiophen-2-ylpropanamide involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine
  • N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide

Uniqueness

N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-thiophen-2-ylpropanamide is unique due to the presence of both a thiophene ring and a morpholine ring in its structure. This combination of functional groups provides it with distinct chemical and biological properties compared to other similar compounds.

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